molecular formula C8H9BrO3 B1599776 4-Bromo-2,5-dimethoxy-phenol CAS No. 557757-32-1

4-Bromo-2,5-dimethoxy-phenol

Cat. No. B1599776
M. Wt: 233.06 g/mol
InChI Key: TWVRLQJDDKMDIU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxy-phenol is a chemical compound with the molecular formula C8H9BrO3 . It has a molecular weight of 233.062 g/mol .


Synthesis Analysis

The synthesis of 4-Bromo-2,5-dimethoxy-phenol involves several stages. The first stage involves the Baeyer-Villiger oxidation of 4-bromo-2,5-dimethoxybenzaldehyde with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 25°C for 4 hours . The second stage involves the reaction with sodium hydroxide in methanol at 25°C for 1 hour .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dimethoxy-phenol can be represented by the SMILES string BrC(C=C(OC)C(O)=C1)=C1OC .


Chemical Reactions Analysis

The main metabolic pathways of 4-Bromo-2,5-dimethoxy-phenol involve oxidative deamination, which results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination .


Physical And Chemical Properties Analysis

4-Bromo-2,5-dimethoxy-phenol is a solid compound . It has a density of 1.532 g/cm3 and a boiling point of 307°C at 760 mmHg .

Scientific Research Applications

  • Psychoactive Drug Research

    • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a psychoactive designer drug of abuse . It is sold under the street names “Venus”, “Bromo”, “Erox”, “XTC” or “Nexus” . It has hallucinogenic activity similar to LSD, mescaline, and psilocybin .
    • The study involved incubating 2C-B with hepatocytes from six species, including humans . The main metabolic pathways of 2C-B were constructed based on the results .
    • The metabolites formed were identified, and possible toxic effects were determined using an ATP assay . There were only minor interspecies differences observed in the toxic effects of 2C-B .
  • Organic Synthesis

    • 4-Bromo-2,5-difluorophenol, a compound similar to 4-Bromo-2,5-dimethoxy-phenol, is used as a raw material in organic synthesis .
    • It is used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents .
  • Psychedelic Research

    • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug of abuse, is structurally similar to 4-Bromo-2,5-dimethoxy-phenol . It is used in research to understand the metabolic pathways of psychoactive substances .
    • The study involved incubating 2C-B with hepatocytes from six species, including humans . The main metabolic pathways of 2C-B were constructed based on the results .
    • The metabolites formed were identified, and possible toxic effects were determined using an ATP assay . There were only minor interspecies differences observed in the toxic effects of 2C-B .
  • Polymerization Processes

    • Although the mechanism is still not well understood, the benefits of this clean technology are very clear, promoting homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates, short-term polymerization processes, and high yields .
  • Chemical Synthesis

    • 4-Bromo-2,5-dimethoxy-phenol is used as a raw material in chemical synthesis . It is often used in the production of other chemicals, including various pharmaceuticals and industrial chemicals .
  • Material Science

    • In material science, 4-Bromo-2,5-dimethoxy-phenol could potentially be used in the development of new materials. For example, it could be used in the synthesis of new types of polymers .

Safety And Hazards

This compound is classified as a combustible solid . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRLQJDDKMDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461286
Record name 4-Bromo-2,5-dimethoxy-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dimethoxy-phenol

CAS RN

557757-32-1
Record name 4-Bromo-2,5-dimethoxy-phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557757321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,5-dimethoxy-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2,5-DIMETHOXY-PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1QGL66WI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Carmo, JG Hengstler, D De Boer, M Ringel… - Toxicology, 2005 - Elsevier
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a psychoactive designer drug of abuse that is sold under the street names “Venus”, “Bromo”, “Erox”, “XTC” or “Nexus”. Concern has …
Number of citations: 95 www.sciencedirect.com
MR Meyer, HH Maurer - Current drug metabolism, 2010 - ingentaconnect.com
This paper reviews the metabolism of new designer drugs of abuse that have emerged on the black market during the last years and is an update of a review published in 2005. The …
Number of citations: 149 www.ingentaconnect.com
MR Meyer, HH Maurer - Metabolism of Drugs and Other …, 2012 - Wiley Online Library
Besides classic drugs of abuse such as morphine/heroin, cocaine,∆ 9-tetrahydrocannabinol (THC; marijuana), amphetamine/methamphetamine, lysergide (LSD), and phencyclidine (…
Number of citations: 1 onlinelibrary.wiley.com
AR Alharthe - 2021 - repository.nauss.edu.sa
Results and Conclusion: The extraction procedure was performed using liquid – liquid extraction (LLE) after protein precipitation. The analyte was derivatized with Acetic Anhydride (AA) …
Number of citations: 0 repository.nauss.edu.sa
Air Force Materials Laboratory (US) - 1966 - books.google.com
Technical reports published by the Air Force Materials Laboratory during the period 1 July 1964-30 June 1965 are abstracted herein. Reports on research conducted by the Air Force …
Number of citations: 2 books.google.com
D González Muñoz-Caballero - 2016 - ddd.uab.cat
Introducción: En los últimos años, hemos asistido a una expansión de las Nuevas Sustancias Psicoactivas (NPS). Sin embargo, el conocimiento científico existente a cerca de este …
Number of citations: 1 ddd.uab.cat

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